2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate
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Overview
Description
2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C26H47NO6 and a molecular weight of 469.65448 g/mol . It is known for its unique structure, which includes a hydroxy group, a stearoyloxy group, and an oxo-L-prolinate moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with 2-hydroxy-3-(stearoyloxy)propyl alcohol. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include stearic acid, 5-oxo-L-proline, and a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and drying to obtain the final product in a pure form. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxo group can be reduced to form a hydroxy group.
Substitution: The stearoyloxy group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acyl chlorides and anhydrides are typically used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the oxo group would produce a secondary alcohol .
Scientific Research Applications
2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-(palmitoyloxy)propyl 5-oxo-L-prolinate
- 2-Hydroxy-3-(oleoyloxy)propyl 5-oxo-L-prolinate
- 2-Hydroxy-3-(linoleoyloxy)propyl 5-oxo-L-prolinate
Uniqueness
2-Hydroxy-3-(stearoyloxy)propyl 5-oxo-L-prolinate is unique due to its specific stearoyloxy group, which imparts distinct physicochemical properties. This uniqueness makes it particularly valuable in certain applications, such as in the formulation of lipid-based drug delivery systems .
Properties
CAS No. |
39659-52-4 |
---|---|
Molecular Formula |
C26H47NO6 |
Molecular Weight |
469.7 g/mol |
IUPAC Name |
(2-hydroxy-3-octadecanoyloxypropyl) (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C26H47NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(30)32-20-22(28)21-33-26(31)23-18-19-24(29)27-23/h22-23,28H,2-21H2,1H3,(H,27,29)/t22?,23-/m0/s1 |
InChI Key |
FKXCEDMNPGAMRE-WCSIJFPASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)[C@@H]1CCC(=O)N1)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C1CCC(=O)N1)O |
Origin of Product |
United States |
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